molecular formula C9H15N3 B13457958 4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine

4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B13457958
M. Wt: 165.24 g/mol
InChI Key: KIGMZVCGYNBGOW-UHFFFAOYSA-N
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Description

4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring The presence of two methyl groups at the 4-position of the pyrazole ring further distinguishes it from other related compounds

Preparation Methods

The synthesis of 4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

    Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, this compound and its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrazole-pyridine fused structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features a triazole ring fused to the pyrazole-pyridine scaffold, resulting in different chemical and biological properties.

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine:

The uniqueness of 4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine lies in its specific substitution pattern and the resulting chemical and biological properties. Its derivatives have shown promising activity in various research areas, making it a valuable compound for further study.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C9H15N3/c1-9(2)4-3-5-12-7(9)6-8(10)11-12/h6H,3-5H2,1-2H3,(H2,10,11)

InChI Key

KIGMZVCGYNBGOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN2C1=CC(=N2)N)C

Origin of Product

United States

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